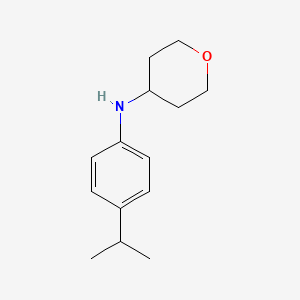![molecular formula C13H16F3NO B7864000 N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine typically involves the following steps:
Amination: The amination step involves the reaction of the trifluoromethylated phenyl compound with an appropriate amine source, such as oxan-4-amine, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the type of substitution reaction.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A range of substituted derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the role of trifluoromethyl groups in biological systems.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards its targets, leading to various biological and chemical outcomes.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)aniline: Similar in structure but lacks the oxan-4-amine moiety.
N-methyl-4-(trifluoromethyl)aniline: Another related compound with a methyl group instead of the oxan-4-amine group.
Uniqueness: N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine stands out due to its unique combination of the trifluoromethyl group and the oxan-4-amine moiety, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-17-12-5-7-18-8-6-12/h1-4,12,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHFEKXCPYYSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(Difluoromethoxy)phenyl]methyl}oxan-4-amine](/img/structure/B7863948.png)


![Methyl 2-[(oxan-4-yl)amino]benzoate](/img/structure/B7863971.png)


![N-[(4-ethoxyphenyl)methyl]oxan-4-amine](/img/structure/B7863994.png)
![N-[(4-ethylphenyl)methyl]oxan-4-amine](/img/structure/B7863995.png)
![N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine](/img/structure/B7864008.png)
![N-[(2,6-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B7864009.png)
![N-[(3-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7864015.png)
